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The following is a step-by-step protocol for detecting DNA strand breaks using In Situ Nick Translation,

adapted from a study on Drosophila tissues [1]. This method is highly sensitive and can be applied to various

cell and tissue samples.

Intended Use: To detect DNA strand breaks during development and apoptosis in tissue samples. Principle:

The assay uses DNA Polymerase I to incorporate labeled nucleotides at DNA break sites with 3'-hydroxyl

ends. The incorporated label is then visualized via immunostaining [1].

Table 1: Key Reagents for In Situ Nick Translation Assay

REAGENT or RESOURCE SOURCE
IDENTIFIER / CATALOG
NUMBER

Anti-Digoxigenin-Rhodamine, Fab

fragments

Sigma Cat# 11207750910

Digoxigenin-11-dUTP (DIG-11-dUTP) Sigma Cat# 11573152910

DNA Polymerase I New England Biolabs Cat# M0209S

Deoxynucleotide (dNTP) Set Sigma Cat# DNTP100-1KT

DAPI Invitrogen Cat# D1306
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REAGENT or RESOURCE SOURCE
IDENTIFIER / CATALOG
NUMBER

4% Paraformaldehyde (PFA) Thermo Fisher

Scientific

Cat# 28908

Protocol Steps:

Sample Preparation and Fixation

Dissect tissues in cold 1x Phosphate Buffered Saline (PBS).
Immediately fix tissues in freshly prepared 4% Paraformaldehyde (PFA) for 20-30 minutes at

room temperature.
Wash the fixed tissues three times with PBS containing 0.3% Triton X-100 (PBST) to

permeabilize cell membranes.

Preparation of Nick-Translation Reaction Mixture

Prepare the following mixture on ice. The final concentrations in the reaction are [1]:

50 µM each of dATP, dGTP, dCTP
35 µM dTTP

15 µM Digoxigenin-11-dUTP (DIG-11-dUTP)
1X reaction buffer (supplied with the enzyme)

2 U/µL DNA Polymerase I
This mixture must be prepared immediately before use and should not be stored.

Nick-Translation Reaction

Apply the reaction mixture to the fixed and permeabilized samples.
Incubate the samples in a humidified chamber for 1 hour at 37°C.

Negative Control: Prepare a control sample where DNA Polymerase I is omitted from the
reaction mixture to confirm the signal is due to enzyme activity.

Immunodetection of Labeled Nucleotides

Stop the reaction by washing the samples three times with PBST.

Incubate the samples with a Rhodamine-conjugated anti-Digoxigenin antibody (diluted 1:100 in
blocking solution) for 2 hours at room temperature or overnight at 4°C.

Wash the samples thoroughly with PBST to remove unbound antibody.
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Mounting, Imaging, and Analysis

Mount the samples using an anti-fade mounting medium (e.g., containing DABCO).
Counterstain nuclei with DAPI.

Image the samples using a confocal or fluorescence microscope.
Analyze the fluorescence intensity and the number of labeled foci using image analysis

software such as ImageJ [1].

Experimental Workflow for ISNT

The diagram below summarizes the key steps of the ISNT protocol:
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Automated Microscopy for DSB Analysis in Cell Cycles

For a more advanced, high-throughput analysis of DNA Double-Strand Breaks (DSBs) in different cell cycle

phases, you can adapt the following approach. This is particularly useful for pharmacodynamic studies of

drugs like Raxofelast [2].

Intended Use: To quantify DSB production and repair in G1, S, and G2 phases of asynchronous adherent

cells at a single-cell level. Principle: This protocol couples the immunofluorescence staining of DSB

markers (e.g., γH2AX) and cell-cycle markers with automated high-content fluorescence microscopy [2].

Table 2: Key Markers for DSB and Cell-Cycle Analysis

Target Marker Type Purpose / Indicator

γH2AX (phosphorylated
histone H2AX)

DSB Marker Flags DNA double-strand break sites [2].

Cyclin A / Cyclin B1 Cell-Cycle
Marker

Distinguishes G1, S, and G2 phases [2].

DAPI or Hoechst DNA Stain Used for nuclear segmentation and cell cycle analysis
(based on DNA content).

Protocol Outline:

Cell Seeding and Treatment: Seed asynchronous cells onto multi-well imaging plates. Treat with the

test compound (e.g., Raxofelast) and appropriate controls.
Cell Fixation and Staining: Fix cells (typically with 4% PFA) and permeabilize them. Perform

immunostaining using primary antibodies against γH2AX and a cell-cycle marker (e.g., Cyclin A),
followed by appropriate fluorescently-labeled secondary antibodies. Counterstain with DAPI.

Automated Imaging: Acquire images using an automated high-content microscope from multiple
sites per well to ensure a robust cell count.

Image and Data Analysis: Use the microscope's associated software to:
Identify and segment nuclei using the DAPI signal.
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Measure the intensity and number of γH2AX foci within each nucleus.

Classify each cell into G1, S, or G2 phase based on the expression level of the cell-cycle
marker and/or DNA content.

Quantify the average number of DSBs per cell in each cell-cycle phase.

A Note on Raxofelast and Antioxidant Research

While specific data on Raxofelast was not found, the search highlighted that the therapeutic efficacy of

many synthetic antioxidants remains ambiguous in clinical practice [3]. When adapting the above protocols

to study Raxofelast, it is crucial to design experiments that can clarify whether its effects are directly

mediated through antioxidant mechanisms or other pathways.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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